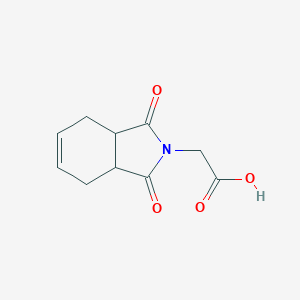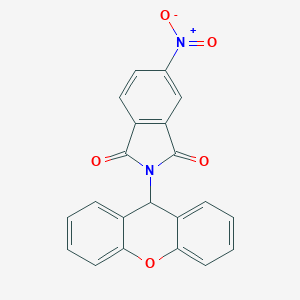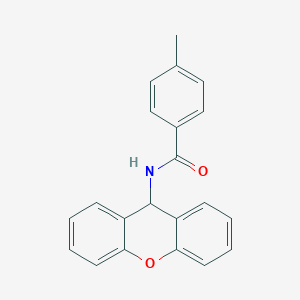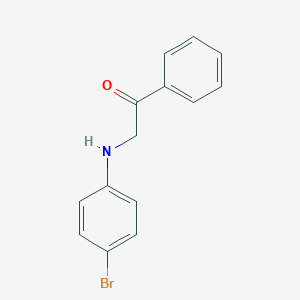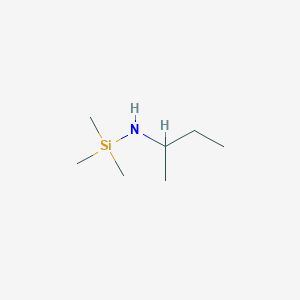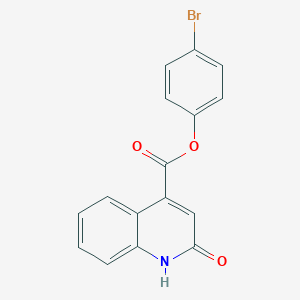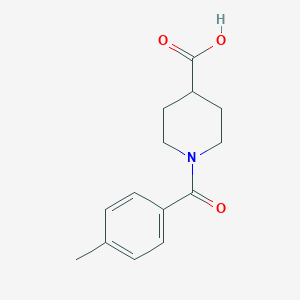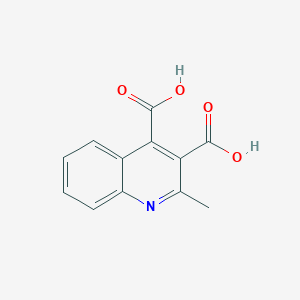![molecular formula C23H19N3O5 B186281 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide CAS No. 5751-37-1](/img/structure/B186281.png)
4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is not fully understood. However, studies have shown that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antibacterial properties, which may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide in lab experiments is its potential to be used as a lead compound for the development of new drugs. Additionally, this compound has shown promising results in various in vitro and in vivo studies, which may accelerate the drug development process. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. One of the primary directions is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields, including cancer treatment, inflammation, and bacterial infections. Furthermore, research on the pharmacokinetics and toxicity of this compound is needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves several steps. The first step involves the reaction of 2-amino-6-methylbenzoxazole with 4-bromoacetophenone in the presence of a base to form 4-(6-methyl-1,3-benzoxazol-2-yl)acetophenone. The second step involves the reaction of 4-(6-methyl-1,3-benzoxazol-2-yl)acetophenone with 4-nitrobenzoyl chloride in the presence of a base to form 4-(6-methyl-1,3-benzoxazol-2-yl)-3-nitrobenzamide. Finally, the third step involves the reaction of 4-(6-methyl-1,3-benzoxazol-2-yl)-3-nitrobenzamide with ethyl iodide in the presence of a base to form 4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Eigenschaften
CAS-Nummer |
5751-37-1 |
|---|---|
Produktname |
4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
Molekularformel |
C23H19N3O5 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O5/c1-3-30-20-11-7-16(13-19(20)26(28)29)22(27)24-17-8-5-15(6-9-17)23-25-18-10-4-14(2)12-21(18)31-23/h4-13H,3H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
WUPUWZXJODODPK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



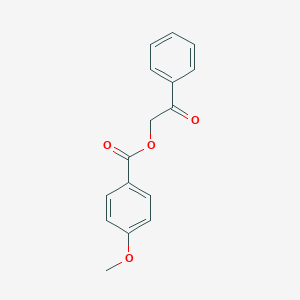
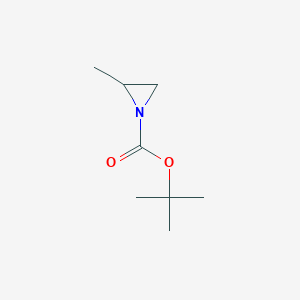
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
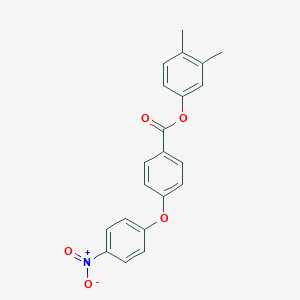
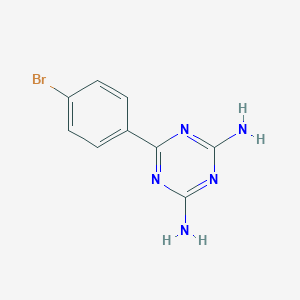
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
